molecular formula C14H28O4 B12659071 2,2-Bis(hydroxymethyl)butyl octanoate CAS No. 55680-38-1

2,2-Bis(hydroxymethyl)butyl octanoate

Cat. No.: B12659071
CAS No.: 55680-38-1
M. Wt: 260.37 g/mol
InChI Key: VTXXMYYOSSNAFD-UHFFFAOYSA-N
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Description

2,2-Bis(hydroxymethyl)butyl octanoate is an organic compound with the molecular formula C14H28O4. . This compound is characterized by its ester functional group and two hydroxyl groups, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(hydroxymethyl)butyl octanoate typically involves the esterification of 2,2-Bis(hydroxymethyl)butanol with octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to enhance the reaction rate and minimize by-products. The product is typically purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(hydroxymethyl)butyl octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

2,2-Bis(hydroxymethyl)butyl octanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of lubricants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of 2,2-Bis(hydroxymethyl)butyl octanoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Trimethylolpropane triacrylate: Similar in structure but contains acrylate groups instead of octanoate.

    Pentaerythritol tetraacrylate: Contains four hydroxyl groups and acrylate esters.

    Glycerol triacetate: Contains three acetyl groups instead of octanoate.

Uniqueness

2,2-Bis(hydroxymethyl)butyl octanoate is unique due to its specific combination of hydroxyl and ester groups, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules .

Properties

IUPAC Name

2,2-bis(hydroxymethyl)butyl octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O4/c1-3-5-6-7-8-9-13(17)18-12-14(4-2,10-15)11-16/h15-16H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXXMYYOSSNAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(CC)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204199
Record name 2,2-Bis(hydroxymethyl)butyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55680-38-1
Record name 2,2-Bis(hydroxymethyl)butyl octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55680-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Bis(hydroxymethyl)butyl octanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055680381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Bis(hydroxymethyl)butyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-bis(hydroxymethyl)butyl octanoate
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